REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[CH:5]=[CH:4]1)[CH3:2].O=P(Cl)(Cl)Cl.CN([CH:22]=[O:23])C>>[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[C:5]([CH:22]=[O:23])=[CH:4]1)[CH3:2]
|
Name
|
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
C(C)N1C=CC2=CC=C(C=C12)OC
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is re-cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
is slowly quenched with 6N NaOH (4 mL)
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is partitioned between EtOAc and H2O
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (EtOAc/CH2Cl2, 5/95)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C=C(C2=CC=C(C=C12)OC)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 849 mg | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |